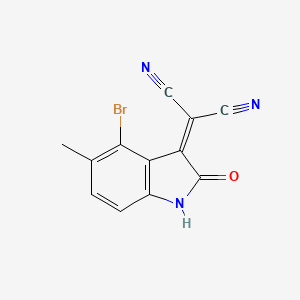![molecular formula C14H11BrN2O3 B5882957 N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5882957.png)
N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide, also known as ABVF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ABVF belongs to the class of furan derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has been shown to inhibit the activation of these pathways, which are involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to affect various biochemical and physiological processes in cells and tissues. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle and apoptosis-related proteins. This compound has also been found to inhibit the migration and invasion of cancer cells by modulating the expression of matrix metalloproteinases. Moreover, this compound has been shown to reduce the production of reactive oxygen species and enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide has several advantages for lab experiments. It is relatively easy to synthesize and purify this compound, and it exhibits good stability under normal laboratory conditions. Moreover, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further investigation. However, there are also some limitations associated with the use of this compound in lab experiments. This compound has poor water solubility, which may limit its bioavailability and efficacy in vivo. Furthermore, the mechanism of action of this compound is not fully understood, which may hinder its clinical translation.
Zukünftige Richtungen
There are several future directions for the investigation of N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide. Firstly, further studies are needed to elucidate the mechanism of action of this compound and its molecular targets. Secondly, the pharmacokinetics and pharmacodynamics of this compound need to be investigated to determine its optimal dosing and administration route. Thirdly, the efficacy and safety of this compound need to be evaluated in preclinical and clinical trials. Fourthly, the potential synergistic effects of this compound with other anti-cancer or anti-inflammatory agents need to be explored. Finally, the development of this compound derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound exhibits anti-cancer, anti-inflammatory, and neuroprotective activities by modulating various signaling pathways. This compound has several advantages for lab experiments, but also some limitations that need to be addressed. Further investigation of this compound is needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics, and to evaluate its efficacy and safety in preclinical and clinical trials.
Synthesemethoden
N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide can be synthesized by the condensation reaction between 3-bromoacetophenone and 2-furoic acid hydrazide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to give the final product. The purity of this compound can be improved by recrystallization using solvents such as ethanol or methanol.
Wissenschaftliche Forschungsanwendungen
N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported that this compound exhibits anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. This compound has also been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, this compound has been found to have neuroprotective effects by reducing oxidative stress and improving cognitive function.
Eigenschaften
IUPAC Name |
N-[(E)-3-amino-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-4-1-3-9(7-10)8-11(13(16)18)17-14(19)12-5-2-6-20-12/h1-8H,(H2,16,18)(H,17,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTZCFNIBZLRGZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C(=O)N)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C(\C(=O)N)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[(3-nitrophenyl)methylene]diacetamide](/img/structure/B5882877.png)
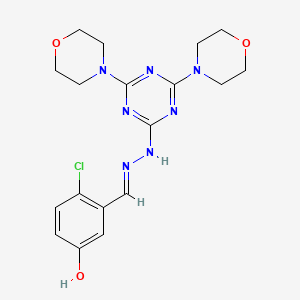
![2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5882883.png)
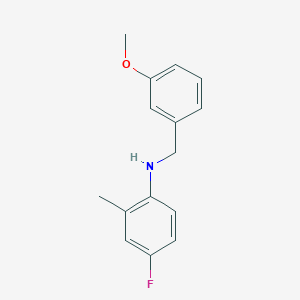

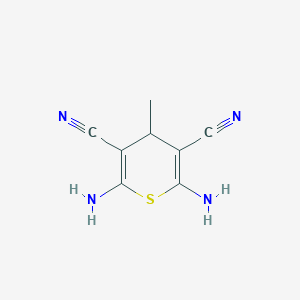
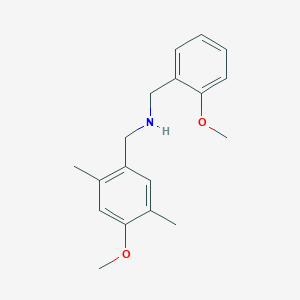
![4-(dimethylamino)benzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5882912.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5882932.png)

![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882950.png)

